[2-[(4-Methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(4-nitrophenyl)methanone
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Overview
Description
[2-[(4-Methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(4-nitrophenyl)methanone is a synthetic organic compound that features a combination of imidazole and nitrophenyl groups
Scientific Research Applications
Chemistry
The compound can be used as a building block in the synthesis of more complex molecules, particularly in the development of new materials or catalysts.
Biology
In biological research, derivatives of this compound may be studied for their potential as enzyme inhibitors or receptor modulators.
Medicine
The compound or its derivatives could be investigated for their potential therapeutic effects, such as antimicrobial or anticancer activities.
Industry
In industrial applications, the compound might be used in the development of new polymers or as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
Target of Action
Thiazole derivatives, which this compound is a part of, have been found to exhibit diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
For instance, some thiazole derivatives have been found to inhibit matrix metallo-proteinases, kinases, and anti-apoptotic BCL2 family proteins .
Biochemical Pathways
For instance, some thiazole derivatives have been found to inhibit the replication of HIV-1 (IIIB) and HIV-2 (ROD) strains in acutely infected cells (MT-4) .
Result of Action
For instance, some thiazole derivatives have been found to exhibit cytotoxic activity on human tumor cell lines .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-[(4-Methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(4-nitrophenyl)methanone typically involves multiple steps:
Formation of the Imidazole Ring: This can be achieved through the condensation of appropriate aldehydes and amines under acidic or basic conditions.
Thioether Formation:
Attachment of the Nitrophenyl Group: The final step involves the coupling of the thioether-imidazole intermediate with 4-nitrobenzoyl chloride under basic conditions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thioether group, leading to the formation of sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amine under hydrogenation conditions.
Substitution: The imidazole ring can participate in various substitution reactions, such as alkylation or acylation.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amino derivatives.
Substitution: Alkylated or acylated imidazole derivatives.
Comparison with Similar Compounds
Similar Compounds
- (2-(Benzylthio)-4,5-dihydro-1H-imidazol-1-yl)(4-nitrophenyl)methanone
- (2-((4-Methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(3-nitrophenyl)methanone
Uniqueness
The presence of the 4-methylbenzyl group may impart unique steric and electronic properties, potentially enhancing the compound’s reactivity or binding affinity compared to similar compounds.
Properties
IUPAC Name |
[2-[(4-methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(4-nitrophenyl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O3S/c1-13-2-4-14(5-3-13)12-25-18-19-10-11-20(18)17(22)15-6-8-16(9-7-15)21(23)24/h2-9H,10-12H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROOOAYIUBRCTTK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CSC2=NCCN2C(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201328449 |
Source
|
Record name | [2-[(4-methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(4-nitrophenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201328449 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
355.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
6.3 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24816526 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
851805-17-9 |
Source
|
Record name | [2-[(4-methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(4-nitrophenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201328449 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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